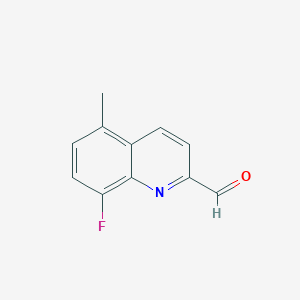

8-Fluoro-5-methylquinoline-2-carbaldehyde

Description

Significance of the Quinoline (B57606) Core in Contemporary Chemical Research

The quinoline scaffold is a cornerstone in modern chemical research, primarily due to its prevalence in a wide range of biologically active compounds and functional materials. sci-hub.senih.govmdpi.com This nitrogen-containing heterocyclic motif is found in numerous natural alkaloids, such as quinine, and forms the structural basis for many synthetic drugs with applications including antibacterial, anticancer, and anti-inflammatory therapies. sci-hub.segoogle.com The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to modulate the molecule's electronic and steric properties to achieve desired functions. mdpi.com

Strategic Importance of Fluorinated and Methylated Quinoline Scaffolds in Molecular Design

The introduction of fluorine and methyl groups onto the quinoline framework is a strategic decision in molecular design, often aimed at enhancing the parent molecule's properties.

The incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical characteristics. eurjchem.comrsc.orgossila.com Due to its high electronegativity and small size, fluorine can increase metabolic stability by blocking sites susceptible to oxidative metabolism. google.com It can also modulate the acidity (pKa) of nearby functional groups and improve membrane permeability, which are critical factors in the development of therapeutic agents. ossila.com Furthermore, fluorine's ability to form strong bonds and participate in unique non-covalent interactions can lead to enhanced binding affinity with biological targets. eurjchem.comrsc.org

The methyl group , while seemingly simple, can also significantly impact a molecule's behavior. It can influence the molecule's conformation and lipophilicity, which in turn can affect its solubility and ability to cross biological membranes. The electronic-donating nature of the methyl group can also alter the reactivity of the quinoline ring system.

Overview of Aldehyde Functional Group Reactivity within the Quinoline System

The aldehyde group is a highly versatile functional group known for its rich and diverse reactivity. When attached to a quinoline ring, the aldehyde group's reactivity is influenced by the electronic properties of the heterocyclic system. The aldehyde at the 2-position of the quinoline ring can participate in a wide array of chemical transformations.

Common reactions of the aldehyde group include:

Condensation Reactions: Aldehydes readily react with primary amines to form Schiff bases (imines). This is a widely used reaction for the synthesis of more complex molecules and for creating ligands for metal coordination.

Reduction: The aldehyde can be reduced to a primary alcohol using various reducing agents.

Oxidation: Conversely, the aldehyde can be oxidized to a carboxylic acid.

Nucleophilic Addition: The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles, leading to the formation of a variety of addition products.

The specific reactivity of the aldehyde in 8-Fluoro-5-methylquinoline-2-carbaldehyde will be a function of the combined electronic effects of the fluoro and methyl substituents on the quinoline ring.

Compound Data

Structure

3D Structure

Properties

Molecular Formula |

C11H8FNO |

|---|---|

Molecular Weight |

189.19 g/mol |

IUPAC Name |

8-fluoro-5-methylquinoline-2-carbaldehyde |

InChI |

InChI=1S/C11H8FNO/c1-7-2-5-10(12)11-9(7)4-3-8(6-14)13-11/h2-6H,1H3 |

InChI Key |

PRWASCHUFRJJTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=NC2=C(C=C1)F)C=O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 8 Fluoro 5 Methylquinoline 2 Carbaldehyde

Reactions of the Carbaldehyde Moiety

The aldehyde group at the C2 position of the quinoline (B57606) ring is a key site for chemical modification, readily undergoing condensation, reduction, oxidation, and reductive amination reactions.

Condensation Reactions: Formation of Schiff Bases and Hydrazones

The carbaldehyde group of quinoline derivatives readily condenses with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. rsc.orgnih.gov These reactions are typically carried out by refluxing the quinoline-2-carbaldehyde with the appropriate amine or hydrazine (B178648) in a suitable solvent, often with acid catalysis. rsc.orgsemanticscholar.org For instance, 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) has been condensed with substituted anilines in acetone (B3395972) to yield the corresponding imines. nih.gov Similarly, reaction with phenylhydrazine (B124118) in the presence of a natural surfactant has been shown to produce the corresponding Schiff base in a short reaction time. nih.gov The formation of these C=N double bonds extends the conjugation of the quinoline system and provides a scaffold for the synthesis of more complex heterocyclic systems.

Table 1: Examples of Condensation Reactions with Quinoline Carbaldehydes

| Quinoline Reactant | Reagent | Product Type | Reference |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted Anilines | Schiff Base (Imine) | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Phenylhydrazine | Schiff Base | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine Hydrate | Hydrazone | rsc.org |

| 8-Hydroxyquinoline-5-carbaldehyde | 2,6-Diisopropylbenzenamine | Schiff Base | mdpi.com |

Reduction to Hydroxymethyl Quinoline Derivatives

The aldehyde functionality can be selectively reduced to a primary alcohol, yielding (8-fluoro-5-methylquinolin-2-yl)methanol. This transformation is typically achieved using mild reducing agents to avoid unwanted reactions on the quinoline ring.

Oxidation to Carboxylic Acid Derivatives

Oxidation of the carbaldehyde group affords the corresponding 8-fluoro-5-methylquinoline-2-carboxylic acid. This conversion can be accomplished using various oxidizing agents. The resulting carboxylic acid is a versatile intermediate for the synthesis of amides, esters, and other derivatives. For example, 8-fluoro-2-methylquinoline-4-carboxylic acid can be oxidized to form quinoline N-oxides.

Reductive Amination Pathways

Reductive amination provides a direct route to secondary and tertiary amines. This one-pot reaction involves the initial formation of a Schiff base intermediate from the carbaldehyde and a primary or secondary amine, which is then reduced in situ. This method has been employed in the synthesis of various quinoline derivatives. For instance, the reaction of 5-chloro-8-hydroxyquinoline-7-carbaldehyde (B3301372) with a primary amine followed by reduction leads to the corresponding secondary amine. nih.gov

Functionalization of the Quinoline Ring System

The quinoline ring itself, bearing a fluorine atom, is susceptible to nucleophilic aromatic substitution, offering a pathway to further functionalize the core structure.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom at the C8 position of the quinoline ring is an electron-withdrawing group, which, along with the nitrogen atom in the ring, activates the aromatic system towards nucleophilic attack. In nucleophilic aromatic substitution (SNAr) reactions, the typical reactivity order for halogens as leaving groups is F > Cl ≈ Br > I. nih.govrsc.org This high reactivity of the fluoro-substituent allows for its displacement by a variety of nucleophiles, such as amines, alcohols, and thiols. mdpi.com The reaction proceeds through a two-step addition-elimination mechanism. nih.gov This strategy has been used to modify perfluorophenyl-substituted quinoline polymers, where a phenol-functionalized molecule displaces a fluorine atom at the para position. mdpi.com This demonstrates the utility of SNAr reactions in the targeted modification of complex quinoline-based structures.

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and the quinoline scaffold of 8-Fluoro-5-methylquinoline-2-carbaldehyde provides several sites for such transformations. While direct cross-coupling at the aldehyde group is less common, the quinoline ring itself can be functionalized.

Transition-metal catalysis, particularly with rhodium, has been shown to be effective for the C-H activation and functionalization of quinoline derivatives. researchgate.netnih.gov For instance, rhodium(III)-catalyzed reactions can achieve C-H activation at specific positions on the quinoline ring, enabling the introduction of new carbon-carbon bonds. researchgate.net Research on quinoline-8-carbaldehydes has demonstrated that the aldehyde group can direct rhodium(III)-catalyzed C-H activation, leading to the formation of various annulated products. acs.orgacs.org Specifically, the reaction of quinoline-8-carbaldehydes with cyclopropanols can be switched to produce either multisubstituted cyclopentenones or 1,4-diketones by choosing different cyclopropyl (B3062369) alcohols. acs.orgacs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are also widely used for the functionalization of halo-quinolines. Although this compound itself does not possess a halogen suitable for these standard couplings (the C-F bond is generally unreactive under these conditions), synthetic strategies often involve the introduction of a more reactive halogen, like bromine or iodine, onto the quinoline core to facilitate these reactions. researchgate.net

The following table provides examples of metal-catalyzed cross-coupling reactions involving quinoline scaffolds, illustrating the potential for C-C bond formation.

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Reference |

| Rh(III) | Quinoline-8-carbaldehyde | 1-Benzyl-substituted cyclopropanol | Multisubstituted cyclopentenone | acs.orgacs.org |

| Rh(III) | Quinoline-8-carbaldehyde | 1-Aryl-substituted cyclopropanol | 1,4-Diketone | acs.orgacs.org |

| Palladium | Aryl iodide | Quinoline-8-carbaldehyde | Aryl quinolinyl ketone | researchgate.net |

| Palladium | Aryl diazonium salt | Quinoline-8-carbaldehyde | Aryl quinolinyl ketone | researchgate.net |

Intramolecular Cyclization and Heterocycle Annulation Strategies

The aldehyde functionality at the C2 position of this compound is a key handle for intramolecular cyclization and the construction of fused heterocyclic systems (annulation). These reactions often involve condensation of the aldehyde with a suitably positioned nucleophile on a side chain, which can be introduced through prior functionalization of the quinoline core.

One common strategy involves the reaction of the aldehyde with an adjacent or tethered amine, hydroxyl, or active methylene (B1212753) group to form a new ring. For example, condensation with an amine can lead to the formation of fused pyrimidines or other nitrogen-containing heterocycles.

Furthermore, the quinoline nitrogen can influence cyclization reactions. In the presence of phosphoryl chloride, tandem chlorination-cyclization processes can be used to prepare chlorinated fluoro-quinoline derivatives. researchgate.net Annulation strategies can also be employed to build additional rings onto the quinoline framework. For instance, N-heterocyclic carbene (NHC) catalyzed annulation of 2-alkenylbenzothiazoles with α-chloro aldehydes has been reported to produce dihydrobenzothiazolopyridin-1-ones. nih.gov While this specific example does not use this compound directly, the principle of using an aldehyde to construct a fused ring system is applicable.

Examples of cyclization and annulation strategies involving quinoline aldehydes are summarized in the table below.

| Starting Material | Reagent(s) | Product Type | Reference |

| 2-Styrylanilines | 2-Methylquinolines, DMSO | Functionalized Quinolines | nih.govacs.org |

| 2-Alkenylbenzothiazoles | α-Chloro aldehydes, NHC catalyst | Dihydrobenzothiazolopyridin-1-ones | nih.gov |

| Simple aldehydes | Isatin-derived ketimines, NHC catalyst | Spirooxindole β-lactams | rsc.org |

Strategic Modifications via Fluoro and Methyl Substituents

The fluorine and methyl groups on the quinoline ring are not mere spectators; they exert significant influence on the reactivity and selectivity of chemical transformations involving this compound.

Reactivity of the Methyl Group in Side-Chain Functionalization

The methyl group at the C5 position of the quinoline ring is a site for various side-chain functionalization reactions. The C-H bonds of the methyl group can be activated to introduce new functional groups, expanding the molecular diversity of its derivatives.

One of the most common transformations of a methyl group on a heterocyclic ring is its oxidation to an aldehyde or a carboxylic acid. This allows for further derivatization, such as the formation of Schiff bases or amides. For instance, 2-methylquinolines can be oxidized to quinoline-2-carbaldehydes. nih.govacs.org

The methyl group can also undergo condensation reactions. For example, the methyl group at the 2-position of 8-hydroxyquinoline (B1678124) can condense with aromatic aldehydes. nih.gov While the methyl group in this compound is at the C5 position, similar reactivity can be anticipated under appropriate conditions.

Furthermore, transition-metal-catalyzed C-H activation can be used to functionalize the methyl group. nih.gov Rhodium-catalyzed C(sp³)–H alkylation of 8-methylquinolines with conjugated C=C multiple bonds has been developed to synthesize γ-quinolyl carbonyl compounds. researchgate.net This highlights the potential for direct, atom-economical functionalization of the methyl group.

The following table outlines some potential reactions for the functionalization of the methyl group.

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

| Oxidation | Oxidizing agent (e.g., SeO₂) | Aldehyde (-CHO) | nih.govacs.org |

| Condensation | Aromatic aldehyde | Styryl group (-CH=CH-Ar) | nih.gov |

| C-H Alkylation | α,β-Unsaturated carbonyl compounds, Rh(II) catalyst | γ-Quinolyl carbonyl | researchgate.net |

Influence of the Fluoro Substituent on Reaction Pathways and Selectivity

The fluorine atom at the C8 position significantly modulates the electronic properties of the quinoline ring, which in turn affects its reactivity and the selectivity of reactions. rsc.org Fluorine is a highly electronegative atom, and its electron-withdrawing inductive effect can influence the acidity of nearby protons and the nucleophilicity of the quinoline nitrogen.

The presence of a fluorine atom can direct the regioselectivity of electrophilic substitution reactions. researchgate.net Direct fluorination of quinoline derivatives with elemental fluorine in acidic media leads to electrophilic substitution, with the position of substitution being influenced by the directing effects of other functional groups present on the ring. researchgate.net

The fluorine substituent can also impact the outcome of nucleophilic aromatic substitution (SNAr) reactions. While a fluorine atom itself is not typically a good leaving group in SNAr, its presence can activate other positions on the ring towards nucleophilic attack. For instance, the synthesis of fluorotetrahydroquinolines has been achieved from diethyl fluoromalonate and appropriate ortho-nitrobenzyl bromide precursors, involving a nucleophilic aromatic substitution step. researchgate.net

The table below summarizes the key influences of the fluoro substituent.

| Influence | Effect | Consequence | Reference |

| Electronic Effect | Strong electron-withdrawing inductive effect | Alters electron density of the quinoline ring, influencing reactivity and acidity. | rsc.org |

| Regioselectivity | Directs electrophilic substitution | Controls the position of incoming electrophiles. | researchgate.net |

| Reaction Pathways | Can activate the ring for nucleophilic attack | Enables SNAr reactions at specific positions. | researchgate.net |

| Biological Activity | Modulates biological properties | Affects properties like mutagenicity based on its position. | nih.gov |

Advanced Research Applications of 8 Fluoro 5 Methylquinoline 2 Carbaldehyde Derivatives

Synthetic Utility as Precursors and Building Blocks

The aldehyde functionality at the 2-position of the quinoline (B57606) ring, combined with the fluoro and methyl substituents, makes 8-fluoro-5-methylquinoline-2-carbaldehyde a versatile precursor for the synthesis of more complex molecules.

Construction of Complex Polycyclic and Heterocyclic Frameworks

Derivatives of this compound are instrumental in the construction of intricate polycyclic and heterocyclic systems. The aldehyde group readily participates in condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form Schiff bases and other intermediates. nih.gov These intermediates can then undergo intramolecular cyclization reactions to yield fused heterocyclic systems. For instance, condensation with anilines can lead to the formation of quinolinyl-methanimines, which can be further cyclized. nih.gov

The presence of the fluorine atom can influence the regioselectivity of these cyclization reactions and can also be used as a handle for further functionalization through nucleophilic aromatic substitution. The versatility of quinoline derivatives as building blocks is highlighted by their use in synthesizing a variety of heterocyclic systems with potential biological activities. semanticscholar.org

Design and Synthesis of Bioisosteric Analogues

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a cornerstone of modern drug design. The fluorine atom in this compound derivatives is a classic bioisostere for a hydrogen atom or a hydroxyl group. u-tokyo.ac.jp This substitution can lead to improved metabolic stability, enhanced binding affinity, and altered electronic properties of the molecule. u-tokyo.ac.jpnih.gov

The design of bioisosteric analogues often involves computational methods to predict the effect of the substitution on the molecule's properties and its interaction with biological targets. nih.gov For example, the replacement of a hydrogen atom with a fluorine atom can introduce favorable halogen bonding interactions with protein residues. nih.gov The synthesis of these analogues typically follows established synthetic routes, with the fluoro-substituted quinoline serving as a key building block. mdpi.com

Applications in Materials Science and Photochemistry

The unique photophysical properties of quinoline derivatives, which can be fine-tuned by substituents like fluorine, make them attractive for applications in materials science and photochemistry.

Development of Two-Photon Sensitive Probes and Fluorescent Compounds

Derivatives of this compound have been explored for the development of two-photon sensitive probes. nih.gov These probes are crucial for bioimaging as they allow for deeper tissue penetration and reduced photodamage compared to their one-photon counterparts. rsc.org The quinoline core acts as a fluorophore, and its fluorescence properties can be modulated by the binding of specific analytes.

For instance, quinoline-based probes have been designed to detect metal ions like Zn2+. nih.govmdpi.com The design of these probes often involves incorporating a chelating moiety that selectively binds to the target ion, leading to a change in the fluorescence signal. mdpi.com The fluorine substituent can enhance the photostability and quantum yield of these fluorescent compounds.

Table 1: Examples of Quinoline-Based Fluorescent Probes

| Probe Name | Target Analyte | Key Features |

| QZn | Zn2+ | Two-photon excitable, high sensitivity. nih.gov |

| Zinquin Derivatives | Zn2+ | Good membrane permeability and high affinity for the metal ion. mdpi.com |

Components in Organic Electronic and Photovoltaic Devices

The conjugated π-system of the quinoline ring makes its derivatives suitable for use in organic electronic devices. They have been investigated as materials for organic light-emitting diodes (OLEDs) and photovoltaic cells. ossila.comnih.gov In OLEDs, quinoline derivatives can function as electron-transporting or emissive materials. nih.govsemanticscholar.org

In the realm of photovoltaics, quinoline derivatives have shown promise in dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.gov Their broad absorption spectra and tunable energy levels are advantageous for efficient light harvesting and charge separation. The presence of a fluorine atom can influence the electronic properties and improve the performance and stability of these devices. ossila.com Research has demonstrated that quinoline derivatives can be effectively used in the fabrication of organic-inorganic photodiodes. researchgate.net

Table 2: Applications of Quinoline Derivatives in Electronic Devices

| Device Type | Role of Quinoline Derivative | Reference |

| OLEDs | Electron-transporting or emissive layer | nih.govsemanticscholar.org |

| DSSCs | Photosensitizer | nih.gov |

| Polymer Solar Cells | Donor or acceptor material | nih.gov |

| Photodiodes | Active layer in heterojunctions | researchgate.net |

In Vitro Biological Activity Evaluation of Derived Compounds

A significant area of research for derivatives of this compound is the evaluation of their biological activities. The quinoline scaffold is present in many natural and synthetic compounds with a wide range of pharmacological effects. nih.gov

Numerous studies have reported the in vitro evaluation of quinoline derivatives against various biological targets. These include antibacterial, antifungal, anticancer, and antiviral activities. nih.govsemanticscholar.orgnih.gov For instance, certain 8-hydroxyquinoline (B1678124) derivatives have shown potent activity against Mycobacterium tuberculosis. nih.gov The mechanism of action often involves the chelation of metal ions essential for enzymatic activity or the inhibition of key cellular processes like DNA synthesis. nih.gov

The introduction of a fluorine atom can significantly impact the biological activity, often leading to enhanced potency and improved pharmacokinetic properties. u-tokyo.ac.jp Screening of libraries of quinoline derivatives has led to the identification of lead compounds for further development. nih.gov For example, 8-hydroxy-2-quinoline carbaldehyde derivatives have been identified as potent inhibitors of M1 aminopeptidase (B13392206) of Leishmania donovani. nih.gov

Table 3: Reported In Vitro Biological Activities of Quinoline Derivatives

| Biological Activity | Target Organism/Cell Line | Example Derivative Class | Reference |

| Antibacterial | E. coli, S. aureus, V. parahaemolyticus, P. aeruginosa | Heterocyclic derivatives of 8-hydroxyquinoline | nih.gov |

| Antituberculosis | Mycobacterium tuberculosis | Cloxyquin (5-chloroquinolin-8-ol) | nih.gov |

| Anticancer | Esophageal (Eca109) and hepatocellular (Huh7) cancer cell lines | 8-hydroxyquinoline-2-carboxanilides | nih.gov |

| Antileishmanial | Leishmania donovani | 8-hydroxy-2-quinoline carbaldehyde derivatives | nih.gov |

In Vitro Enzyme Inhibition Profile Analysis

Derivatives of quinoline have demonstrated notable enzyme-inhibiting capabilities. For instance, certain 8-hydroxyquinoline derivatives have been identified as potent inhibitors of enzymes crucial for the survival of pathogens and the progression of diseases. Specifically, research has shown that these compounds can act as inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial cell wall synthesis pathway.

Furthermore, some quinoline derivatives have been investigated for their inhibitory effects on other enzymes, such as sterol 14α-demethylase (CYP51), which is vital for fungal cell membrane integrity. researchgate.net Molecular docking studies have been employed to understand the binding interactions between these quinoline derivatives and the active sites of target enzymes, providing insights into their mechanism of action. researchgate.net The ability of these compounds to chelate metal ions is also believed to contribute to their enzyme-inhibiting properties, as many enzymes require metal cofactors for their catalytic activity.

In Vitro Antimicrobial Efficacy Against Bacterial Pathogens

Quinoline-2-carbaldehyde hydrazone derivatives have been synthesized and evaluated for their antimicrobial activities, showing promising results against various bacterial strains. researchgate.net Studies have demonstrated that these compounds exhibit significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.net For example, specific derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.39 µg/mL against S. aureus and 0.78 µg/mL against B. subtilis. researchgate.net

The antimicrobial efficacy of these derivatives is often compared to standard antibiotics. In some cases, the synthesized compounds have shown activity comparable or even superior to drugs like ciprofloxacin (B1669076) and vancomycin. researchgate.netnih.gov For instance, against Enterococcus faecalis, certain derivatives have displayed MIC values of 1-2 µg/mL. researchgate.net The structure of the quinoline derivatives, including the nature and position of substituents, plays a crucial role in their antibacterial potency. Generally, these compounds are found to be more active against Gram-positive bacteria than Gram-negative bacteria, which is attributed to the structural differences in their cell walls. nih.gov

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-2-carbaldehyde hydrazone derivative 4 | Enterococcus faecalis | 2 | researchgate.net |

| Quinoline-2-carbaldehyde hydrazone derivative 8 | Enterococcus faecalis | 1 | researchgate.net |

| Quinoline-2-carbaldehyde hydrazone derivative 5 | Pseudomonas aeruginosa | 8 | researchgate.net |

| Quinoline derivative 8 | Staphylococcus aureus | 0.39 | researchgate.net |

| Quinoline derivative 8 | Bacillus subtilis | 0.78 | researchgate.net |

| 8-hydroxyquinoline derivative 5 | Vibrio parahaemolyticus | 10⁻⁶ (mg/mL) | nih.gov |

| 8-hydroxyquinoline derivative 5 | Staphylococcus aureus | 10⁻⁶ (mg/mL) | nih.gov |

| Ciprofloxacin | Enterobacteriaceae | 0.03-0.23 | nih.gov |

| Ciprofloxacin | Pseudomonas aeruginosa | 0.37 | nih.gov |

| Ciprofloxacin | Staphylococcus aureus | 0.75 | nih.gov |

In Vitro Antifungal Activity Assessment

Derivatives of 8-hydroxyquinoline have demonstrated significant in vitro antifungal activity against a range of clinically relevant fungal pathogens. nih.gov Novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives, for instance, have been synthesized and shown to possess potent antifungal properties, with MICs ranging from ≤ 0.0313 to 4 μg/mL against various fungi. nih.gov

Particularly noteworthy is the efficacy of these compounds against critical and high-priority pathogens as classified by the World Health Organization, such as Candida auris, Candida glabrata, and Cryptococcus neoformans. nih.gov Some of these derivatives have exhibited exceptional antifungal activity with MICs as low as ≤ 0.0313 μg/mL against these challenging fungal species. nih.gov The mechanism of action is thought to involve the disruption of the fungal cell wall, a structure unique to fungi and a prime target for antifungal agents. mdpi.com Studies have also shown that certain 5-triazole-8-hydroxy-quinoline derivatives are effective against Candida species and dermatophytes with MIC values in the range of 1–16 μg/mL. mdpi.com

| Compound/Derivative | Fungal Pathogen | MIC (µg/mL) | Reference |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazone A5-A20 | Various Fungal Pathogens | ≤ 0.0313 - 4 | nih.gov |

| 8-hydroxyquinolin-5-ylidene thiosemicarbazone A6-A20 | Candida auris, Candida glabrata, Cryptococcus neoformans, Candida parapsilosis | ≤ 0.0313 | nih.gov |

| 5-triazole-8-hydroxy-quinoline derivative | Candida and dermatophyte species | 1 - 16 | mdpi.com |

| Quinoline derivative 5a | Candida albicans | 1.56 | researchgate.net |

| Quinoline derivative 9 | Candida albicans | 0.78 | researchgate.net |

In Vitro Antimycobacterial Activity Studies

Derivatives of 8-hydroxyquinoline have shown considerable promise as antimycobacterial agents. nih.govresearchgate.net In vitro studies have demonstrated the potent activity of these compounds against various Mycobacterium species, including multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov For example, cloxyquin (5-chloroquinolin-8-ol) has been reported to have MICs ranging from 0.062 to 0.25 μg/mL against clinical isolates of M. tuberculosis. nih.gov The MIC₅₀ and MIC₉₀ values for cloxyquin were found to be 0.125 and 0.25 μg/mL, respectively, indicating its effectiveness against a large proportion of the tested isolates. nih.gov

Other 8-hydroxyquinoline derivatives have also been investigated, with some showing higher potency than the standard anti-tuberculosis drug isoniazid. researchgate.net For instance, a 5,7-dinitro-8-hydroxyquinoline derivative was found to be approximately twice as effective as ciprofloxacin against M. abscessus and M. smegmatis. researchgate.net The antimycobacterial activity of these compounds is thought to be related to their ability to chelate metal ions, which are essential for various metabolic processes in mycobacteria.

| Compound/Derivative | Mycobacterial Strain | MIC (µg/mL) | Reference |

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (clinical isolates) | 0.062 - 0.25 | nih.gov |

| 8-hydroxyquinoline | Mycobacterium tuberculosis H37Ra | 0.125 | nih.gov |

| Cloxyquin | Mycobacterium tuberculosis H37Ra | 0.125 | nih.gov |

| 5,7-dinitro-8-hydroxyquinoline derivative | Mycobacterium abscessus | More effective than ciprofloxacin | researchgate.net |

| 5,7-dinitro-8-hydroxyquinoline derivative | Mycobacterium smegmatis | More effective than ciprofloxacin | researchgate.net |

| 2-(2-hydroxystyryl)-8-hydroxyquinoline-7-carboxylic acid | M. avium complex | Comparable to standard drugs | researchgate.net |

In Vitro Antiproliferative Effects on Cancer Cell Lines

Derivatives of quinoline have been extensively studied for their potential as anticancer agents, demonstrating significant in vitro antiproliferative effects against a variety of cancer cell lines. nih.govnih.gov For instance, novel fluoroquinolone derivatives have shown excellent anticancer activity against colorectal cancer cell lines such as HT29, HCT116, and SW620, with some compounds exhibiting stronger activity than the reference drug cisplatin. nih.gov

Similarly, pyrimidohexahydroquinoline derivatives have been evaluated for their antiproliferative activity against liver (HepG2), breast (MCF7), prostate (PC3), and colon (HCT116) cancer cell lines. nih.gov Certain hydrazide, thiosemicarbazide (B42300), and thiazolidinone derivatives of this class displayed the highest potency against all four cell lines. nih.gov For example, a thiosemicarbazide derivative showed IC₅₀ values of 7.20, 5.67, 12.46, and 7.34 μM against HepG2, MCF7, PC3, and HCT116 cells, respectively. nih.gov The mechanism of action for the antiproliferative activity of these compounds is thought to involve the inhibition of key cellular targets like topoisomerase II and the induction of apoptosis. nih.govrsc.org

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrimidohexahydroquinoline hydrazide 8 | HepG2 | 8.85 | nih.gov |

| Pyrimidohexahydroquinoline hydrazide 8 | MCF7 | 11.44 | nih.gov |

| Pyrimidohexahydroquinoline hydrazide 8 | PC3 | 17.39 | nih.gov |

| Pyrimidohexahydroquinoline hydrazide 8 | HCT116 | 16.21 | nih.gov |

| Pyrimidohexahydroquinoline thiosemicarbazide 10 | HepG2 | 7.20 | nih.gov |

| Pyrimidohexahydroquinoline thiosemicarbazide 10 | MCF7 | 5.67 | nih.gov |

| Pyrimidohexahydroquinoline thiosemicarbazide 10 | PC3 | 12.46 | nih.gov |

| Pyrimidohexahydroquinoline thiosemicarbazide 10 | HCT116 | 7.34 | nih.gov |

| Pyrimidohexahydroquinoline thiazolidinone 11 | HepG2 | 9.67 | nih.gov |

| Pyrimidohexahydroquinoline thiazolidinone 11 | MCF7 | 8.32 | nih.gov |

| Pyrimidohexahydroquinoline thiazolidinone 11 | PC3 | 10.22 | nih.gov |

| Pyrimidohexahydroquinoline thiazolidinone 11 | HCT116 | 7.85 | nih.gov |

In Vitro Antioxidant Properties

Quinoline derivatives have been investigated for their antioxidant potential, with many compounds demonstrating significant radical-scavenging activity in various in vitro assays. nih.govmdpi.comnih.gov The antioxidant capacity of these compounds is often attributed to their chemical structure, particularly the presence of hydroxyl groups and the ability to donate hydrogen atoms to free radicals. researchgate.net

In one study, the total antioxidant capacity of newly synthesized quinoline derivatives was evaluated using the phosphor molybdenum blue complex method. nih.gov The results indicated that some of the tested compounds exhibited potent antioxidant activity, in some cases comparable to standard antioxidants like vitamin C. nih.gov Another common method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comnih.gov Derivatives of 8-amino-quinoline combined with natural antioxidant acids, such as caffeic and ferulic acids, have shown good radical-scavenging properties in this assay. mdpi.comnih.gov The caffeic acid derivatives, in particular, displayed strong antioxidant activity, highlighting the importance of the catecholic moiety for this effect. mdpi.comnih.gov

Cytotoxicity Assessment in Non-Target Cell Lines (In Vitro)

A crucial aspect of developing new therapeutic agents is assessing their potential toxicity to healthy, non-target cells. Several studies have investigated the cytotoxicity of quinoline derivatives in vitro using various non-cancerous cell lines. For instance, the cytotoxic effects of quinoline-2-carbaldehyde hydrazone derivatives, which showed promising antimicrobial activity, were examined in healthy Beas-2b cells. researchgate.net The results indicated that the most effective antimicrobial compounds did not affect the viability of these healthy cells, suggesting a degree of selectivity. researchgate.net

Similarly, the cytotoxicity of novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives, potent antifungal agents, was evaluated on Caco-2 cells. nih.gov Notably, the optimal compound from this series demonstrated lower cytotoxicity on these cells compared to the conventional antifungal drug amphotericin B, indicating a potentially better safety profile. nih.gov In another study, vanadium complexes with 8-hydroxyquinoline ligands, while showing a high antiproliferative effect on cancer cells, displayed low cytotoxicity for normal human primary fibroblasts. rsc.org These findings are essential for the further development of these compounds as potential drug candidates.

Chemical Sensor and Chelation Applications for Metal Ions

A thorough review of scientific literature and chemical databases reveals no specific research detailing the application of this compound derivatives as chemical sensors or for the chelation of metal ions. While the broader class of quinoline derivatives, particularly those based on 8-hydroxyquinoline and quinoline-2-carbaldehyde, are extensively studied for these purposes, derivatives of the specific this compound scaffold have not been reported in this context.

The general strategy for creating such sensors involves the synthesis of Schiff base or hydrazone derivatives from a quinoline aldehyde. These derivatives can then act as ligands, binding to specific metal ions. This binding event often results in a measurable optical response, such as a change in color (colorimetric sensor) or the emission of light (fluorescent sensor). The selectivity and sensitivity of these sensors are influenced by the electronic properties and structural arrangement of the quinoline core and the chelating group.

However, without specific studies on derivatives of this compound, it is not possible to provide detailed research findings, data tables, or specific examples of their use in metal ion detection. The influence of the fluoro and methyl substituents on the potential sensing and chelation properties of its derivatives remains a subject for future investigation.

Prospective Research Directions

Innovation in Synthetic Methodologies for Fluoro-Methylquinolines

The synthesis of quinoline (B57606) derivatives is a well-established field, with classic methods such as the Skraup, Doebner-von Miller, and Friedländer reactions providing foundational pathways. wikipedia.orgacs.orgiipseries.orgsynarchive.comslideshare.net However, ongoing research focuses on developing more efficient, regioselective, and environmentally benign synthetic routes.

A prominent method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction . researchgate.netbenthamdirect.comnih.govrsc.orgchemijournal.comnih.govijsr.net This reaction typically involves the treatment of N-arylacetamides with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide). nih.govijsr.net The resulting 2-chloro-3-formylquinolines are versatile intermediates that can be further modified. benthamdirect.comrsc.org For instance, the formyl group can be transformed into a cyano or alkoxycarbonyl group, and the chloro substituent can be displaced by various nucleophiles, leading to a diverse range of functionalized quinolines. Research in this area aims to optimize reaction conditions, particularly for substrates with electron-donating groups which tend to give good yields. chemijournal.com

Another significant pathway is the Doebner-von Miller reaction , which involves the reaction of anilines with α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.orgiipseries.orgsynarchive.comslideshare.net This acid-catalyzed reaction is a modification of the Skraup synthesis and is valuable for producing substituted quinolines. wikipedia.orgiipseries.orgslideshare.net Innovations in this area focus on improving regioselectivity and understanding the reaction mechanism to control the formation of different isomers. acs.org

More recent advancements include the use of multicomponent reactions (MCRs) which allow for the construction of complex quinoline scaffolds in a single step from multiple starting materials. rsc.org Metal-free electrocatalytic cycloaddition reactions are also emerging as a green and efficient method for synthesizing fused quinoline derivatives. acs.org

Exploration of Advanced Computational Design Principles for Novel Derivatives

Computational chemistry plays an increasingly crucial role in the rational design of novel quinoline derivatives with tailored properties. Techniques such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR), and molecular docking are being employed to predict and understand the behavior of these molecules.

Density Functional Theory (DFT) is used to investigate the electronic structure, molecular stability, and reactivity of quinoline derivatives. nih.govankara.edu.trresearchgate.net By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, researchers can predict the optoelectronic properties of these compounds, which is vital for their application in materials science. ankara.edu.trresearchgate.net

Quantitative Structure-Activity Relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA), are utilized to correlate the three-dimensional structure of quinoline derivatives with their biological activity. mdpi.comtandfonline.com These models help in identifying the key structural features that contribute to the desired activity, guiding the design of more potent compounds. mdpi.com For example, analyzing the steric and electrostatic contributions can reveal which substitutions are beneficial for enhancing anticancer properties. mdpi.com

Molecular docking simulations are employed to predict the binding affinity and interaction modes of quinoline derivatives with specific biological targets. mdpi.comtandfonline.comnih.gov This allows for the exploration of the bioactive conformation and provides insights into the mechanism of action at a molecular level. tandfonline.comnih.gov These computational approaches significantly reduce the time and cost associated with the discovery and development of new drugs and materials. mdpi.com

Identification of Novel In Vitro Biological Targets for Quinoline Carbaldehyde Scaffolds

Quinoline derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govarabjchem.orgtandfonline.comresearchgate.netacs.org Research is actively focused on identifying and validating novel in vitro biological targets for quinoline carbaldehyde scaffolds to develop more effective therapeutic agents.

In the realm of anticancer research , quinoline derivatives have been shown to act through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. arabjchem.orgresearchgate.net Specific molecular targets that have been identified include:

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): Dual inhibitors of EGFR and HER-2 are being designed as a strategy to treat solid tumors. nih.govrsc.orgrsc.org

C-RAF kinase: Novel diarylurea and diarylamide derivatives containing a quinoline core have shown potent and selective inhibition of C-RAF kinase. nih.gov

Pim-1 kinase: Certain quinoline derivatives have demonstrated moderate inhibitory activity against Pim-1 kinase, suggesting a potential mechanism for their anti-proliferative effects. researchgate.net

PI3K/Akt/mTOR pathway: Quinoline-chalcone hybrids have been investigated as potential inhibitors of this critical signaling pathway in cancer. rsc.org

Beyond cancer, quinoline derivatives are being explored for other therapeutic applications. For instance, quinoline-O-carbamate derivatives have been designed as multi-target-directed ligands for the treatment of Alzheimer's disease , targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Additionally, the antimalarial potential of quinoline-based derivatives continues to be an active area of research, with lactate (B86563) dehydrogenase of Plasmodium falciparum being a key target. tandfonline.com

Development of Next-Generation Multifunctional Materials Incorporating Quinoline-Derived Units

The unique electronic and photophysical properties of quinoline derivatives make them attractive building blocks for the development of next-generation multifunctional materials. nih.govrsc.orgmdpi.com Their conjugated structure allows for facile tuning of energy gaps, making them suitable for applications in organic electronics. nih.gov

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are being investigated as materials for the emission layer in OLEDs. nih.gov Their inherent fluorescence and the ability to modify their emission wavelengths through chemical synthesis are key advantages. nih.gov

Photovoltaics: In the field of third-generation photovoltaics, quinoline derivatives, particularly metal complexes, are gaining popularity for use in dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.govnih.gov Their absorption spectra and energy levels can be tailored for efficient light harvesting and charge separation. nih.gov

Molecular Sensors: The electron-accepting properties and distinct dipole moments of fluorescent quinolines make them effective for chemo-sensing applications, such as the detection of metal ions and bacteria. nih.gov

Organic Memory Devices: Donor-Acceptor-Donor (D-A-D) architectured molecules with a quinoline core are being studied for their potential in write-once-read-many-times (WORM) memory devices. rsc.org The charge transfer characteristics of these compounds are crucial for their memory performance. rsc.org

The ongoing research into these areas highlights the immense potential of fluoro-methylquinoline carbaldehydes and their analogs. Innovations in synthesis, coupled with advanced computational design, are paving the way for the discovery of novel bioactive compounds and high-performance materials with a wide range of applications.

Q & A

Q. Advanced: How can X-ray crystallography using SHELX software validate the structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation. After crystal growth via slow evaporation, data collection on a diffractometer allows structure solution using SHELXT (intrinsic phasing) and refinement via SHELXL. Fluorine and aldehyde groups require careful treatment due to their electron density and positional disorder risks. Validate bond lengths (e.g., C-F: ~1.34 Å) and angles using CIF check tools. Discrepancies in thermal parameters may indicate lattice impurities, necessitating Hirshfeld surface analysis .

Basic: What spectroscopic techniques are most effective for characterizing the aldehyde group in this compound?

Methodological Answer:

Q. Advanced: How can researchers resolve contradictions in NMR data caused by fluorine’s electronegativity?

Methodological Answer: Fluorine’s strong electronegativity induces deshielding and splitting in adjacent protons. Use ¹⁹F NMR to directly observe coupling (e.g., ⁴J couplings between F and aldehyde protons). For ambiguous ¹H/¹³C signals, employ 2D experiments (HSQC, HMBC) to correlate F-C-H networks. If signal overlap persists, computational modeling (DFT) can predict chemical shifts and validate assignments .

Basic: What are common intermediates in the synthesis of this compound?

Methodological Answer:

Key intermediates include:

5-Methyl-8-fluoroquinoline : Synthesized via cyclization of 2-fluoroaniline with methyl-substituted β-ketoesters.

8-Fluoro-5-methylquinoline-2-carboxylic acid : Generated through oxidation of the aldehyde precursor, useful for derivatization .

Q. Advanced: How can reaction conditions be optimized to minimize by-products like 8-(Bromomethyl)-6-fluoroquinoline?

Methodological Answer: Brominated by-products arise from radical halogenation side reactions. Use radical inhibitors (e.g., TEMPO) and control temperature (<50°C) during alkylation steps. Monitor reaction progress via LC-MS to terminate before over-halogenation. Purify via preparative HPLC with a C18 column and acidic mobile phase to separate brominated impurities .

Basic: How can researchers assess the purity of this compound using HPLC?

Methodological Answer:

Employ reverse-phase HPLC with a C18 column (150 mm × 4.6 mm, 5 µm). Mobile phase: 0.1% TFA in water (A) and acetonitrile (B), gradient elution (20–80% B over 15 min). Detect at 254 nm (quinoline ring absorbance). Purity >98% is indicated by a single peak with asymmetry factor <1.2 .

Q. Advanced: How to address co-elution issues with fluorinated analogs in HPLC?

Methodological Answer: Co-elution of structurally similar fluorinated compounds (e.g., 8-fluoro-3-iodo-quinoline derivatives) can be resolved using chiral columns (e.g., Chiralpak® IA) or ion-pair reagents (e.g., heptafluorobutyric acid). For quantitative analysis, couple HPLC with high-resolution mass spectrometry (HRMS) to differentiate via exact mass (±5 ppm) .

Basic: What stability challenges arise when storing this compound?

Methodological Answer:

The aldehyde group is prone to oxidation and humidity-induced degradation. Store under inert gas (Ar/N₂) at −20°C in amber vials. Use stabilizers like BHT (0.1% w/w) and monitor degradation via periodic NMR .

Q. Advanced: What mechanistic insights explain the compound’s photodegradation under UV light?

Methodological Answer: UV exposure induces homolytic cleavage of the C-F bond, generating free radicals that abstract hydrogen from the methyl group. LC-MS/MS can identify degradation products (e.g., quinoline-2-carbaldehyde). Conduct time-dependent DFT studies to map excited-state pathways and design UV-stable analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.